molecular formula C8H12N2 B2898078 (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 2230789-44-1

(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2898078
CAS No.: 2230789-44-1
M. Wt: 136.198
InChI Key: LCONNNJMUCBRSP-ZETCQYMHSA-N
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Description

(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 2230789-44-1) is a chiral, stereochemically pure pyrrolopyrazine derivative of significant interest in medicinal chemistry and neuroscience research. With the molecular formula C8H12N2 and a molecular weight of 136.1943 g/mol, this compound serves as a key synthetic intermediate and privileged scaffold for designing novel bioactive molecules [ ]. The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing heterocycle that has demonstrated a wide spectrum of biological activities in scientific literature, making it an attractive structure for drug discovery [ ]. Particularly, the (S) absolute configuration at the C-4 stereocenter, as found in this compound, has been identified in structural-activity relationship (SAR) studies as crucial for high anticonvulsant activity in related investigative broad-spectrum agents [ ]. Researchers are exploring derivatives of this scaffold for potential application in central nervous system (CNS) disorders, given that structurally related compounds have shown anxiolytic-like activity in preclinical models [ ]. Furthermore, natural derivatives containing the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione structure have been isolated from microbial sources such as Streptomyces species and exhibit potent antioxidative properties, suggesting potential research applications in mitigating oxidative stress [ ]. This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4S)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-5-9-6-8-3-2-4-10(7)8/h2-4,7,9H,5-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCONNNJMUCBRSP-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine, can be achieved through various methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), then yields the desired pyrrolopyrazine derivative .

Industrial Production Methods: Industrial production methods for pyrrolopyrazine derivatives often focus on optimizing yield and purity while minimizing environmental impact. One-pot synthesis methods, which combine multiple reaction steps into a single process, are particularly attractive for industrial applications due to their efficiency and reduced waste .

Chemical Reactions Analysis

Types of Reactions: (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic rings, which can act as nucleophiles or electrophiles depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]pyrazine-2,3-diones, while reduction can produce tetrahydropyrrolo[1,2-a]pyrazines with various substituents .

Scientific Research Applications

(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its antitumor effects could result from the inhibition of kinase enzymes that regulate cell proliferation and survival .

Comparison with Similar Compounds

Key Features :

  • Structural Motif : The fused pyrrole-pyrazine system enables diverse interactions with biological targets, including hydrogen bonding and hydrophobic contacts .
  • Synthesis : Efficient routes include Ugi/nucleophilic substitution sequences (e.g., 71–81% yields for dihydropyrrolo[1,2-a]pyrazine-triones) and iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts (up to 95% ee) .

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyrazines

Structural Differences :

  • Core Ring System : Imidazo[1,2-a]pyrazines feature an imidazole fused to pyrazine, introducing an additional nitrogen atom compared to the pyrrolo[1,2-a]pyrazine scaffold. This enhances hydrogen-bonding capacity and alters electronic properties .

Comparison to Target Compound :

  • No direct CDK9 data exists for the (4S)-4-methyl variant, but related dihydropyrrolo[1,2-a]pyrazine-triones show moderate yields (71–81%) and optical activity (e.g., [α]D = −103.3° for 7d) .

Dihydropyrrolo[1,2-a]pyrazine-triones

Structural Modifications :

  • Substituents : Cyclohexyl, isopropyl, or benzyl groups at position 2 influence solubility and stereoelectronic profiles .
  • Key Derivatives :
    • 7d (4S-Methyl) : 71% yield, mp 143–145°C, [α]D = −103.3° (MeOH) .
    • 7g (4-Isopropyl) : 81% yield, [α]D = +150.8° (MeOH) .

Benzoimidazole-Pyrrolo[1,2-a]pyrazine Hybrids

Structural Features :

  • Extended π-conjugation from fused benzoimidazole enhances fluorescence (e.g., deep blue emission) .

Comparison :

Pyrazole-Conjugated Imidazo[1,2-a]pyrazines

Pharmacological Activity :

  • 3h : Potent NF-κB inhibitor (IC50: 1.02 µM) with anti-inflammatory effects in sepsis-induced lung injury .

Comparison :

    Biological Activity

    (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The data presented herein is derived from various studies and reviews to provide a comprehensive overview of this compound.

    Antimicrobial Activity

    Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazine exhibit significant antimicrobial properties. For instance, a study evaluating the bioactivity of pyrrolo[1,2-a]pyrazine-1,4-dione extracted from Streptomyces sp. revealed an effective concentration (EC50) against various fungal strains with a reported hemolytic activity value of 115.5 µg/mL on human erythrocytes .

    Anticancer Activity

    The anticancer potential of this compound has been highlighted in several research articles. A review on pyrazine-modified natural products noted that compounds with similar structures often demonstrate strong cytotoxic effects against cancer cell lines. For example, certain derivatives exhibited IC50 values lower than 10 µM against various tumor cell lines including MCF-7 (breast cancer) and BEL-7402 (liver cancer) .

    The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the regulation of DNA damage response proteins and autophagy-related pathways .

    Anti-inflammatory Activity

    In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that compounds in the pyrazine family can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

    Case Studies

    • Study on Antifungal Activity : A recent study assessed the antifungal activity of pyrrolo[1,2-a]pyrazine derivatives against Candida albicans. The results showed that these compounds inhibited fungal growth at concentrations as low as 50 µg/mL .
    • Cytotoxicity Assessment : In vitro studies using RAW 264.7 macrophage cell lines demonstrated that certain derivatives had moderate cytotoxic effects with IC50 values around 500 µg/mL. This indicates potential for therapeutic use while also necessitating further investigation into their safety profiles .

    Summary Table of Biological Activities

    Activity Measured Effect Concentration/IC50 Reference
    AntimicrobialInhibition of Candida albicans50 µg/mL
    AnticancerCytotoxicity against MCF-7IC50 < 10 µM
    Anti-inflammatoryModulation of pro-inflammatory cytokinesNot specified

    Q & A

    Q. What are the key synthetic routes for (4S)-4-methyl-pyrrolo[1,2-a]pyrazine?

    The synthesis typically involves multi-step strategies, including cyclization reactions and stereoselective introduction of the 4S-methyl group. For example, analogous pyrrolo-pyrazine derivatives are synthesized via Buchwald–Hartwig amination or palladium-catalyzed cross-coupling to construct the fused ring system. Chiral auxiliaries or asymmetric catalysis may be employed to achieve the desired stereochemistry at the 4S position . Post-synthetic modifications, such as bromination at the 1-position (as seen in 1-bromopyrrolo[1,2-a]pyrazine), enable further functionalization for structure-activity relationship (SAR) studies .

    Q. How can the stereochemistry of the 4S-methyl group be experimentally validated?

    X-ray crystallography is the gold standard for confirming absolute stereochemistry. For dynamic systems, nuclear Overhauser effect (NOE) NMR spectroscopy can differentiate between stereoisomers by analyzing spatial proximities. Vibrational circular dichroism (VCD) spectroscopy is also effective for determining chiral centers in small molecules .

    Q. What spectroscopic techniques are critical for characterizing pyrrolo[1,2-a]pyrazine derivatives?

    High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are essential for verifying molecular structure. For electronic properties, UV-Vis spectroscopy and time-dependent density functional theory (TD-DFT) calculations elucidate π\pi-π\pi^* transitions. Infrared (IR) spectroscopy identifies functional groups, such as carbonyls or amines, introduced during derivatization .

    Advanced Research Questions

    Q. How can computational methods predict the electronic behavior of (4S)-4-methyl-pyrrolo[1,2-a]pyrazine?

    Multiconfiguration time-dependent Hartree (MCTDH) simulations, validated for pyrazine derivatives, model excited-state dynamics by including all vibrational modes (e.g., 24-mode Hamiltonian for pyrazine). DFT calculations assess electron-deficient properties, which are critical for applications in organic electronics or photochemistry. These methods help rationalize charge-transfer interactions and excited-state decay pathways .

    Q. What strategies resolve contradictions in binding affinity data across different assays?

    Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength). Use orthogonal methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-validate binding constants. For enzyme targets, ensure purity >95% (HPLC-validated) to exclude interference from byproducts .

    Q. How to design SAR studies for optimizing bioactivity in pyrrolo[1,2-a]pyrazine derivatives?

    Prioritize substitutions at positions influencing π\pi-stacking or hydrogen bonding. For example:

    • C1 : Bromination enhances electrophilicity for nucleophilic aromatic substitution .
    • C3 : Carboxylic acid groups improve solubility and enable salt formation for pharmacokinetic optimization .
    • C7 : Methyl ester groups (as in methyl 6-methyl-pyrrolo[1,2-a]pyrazine-7-carboxylate) modulate lipophilicity and target engagement . Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding modes to enzymes or receptors .

    Q. What role does the 4S-methyl group play in pharmacological activity?

    The stereochemistry at C4 affects conformational flexibility and target selectivity. For instance, in adenosine A2A_{2A} receptor antagonists, octahydropyrrolo[1,2-a]pyrazine derivatives with specific stereochemistry show >16,000-fold selectivity over A1_{1} receptors. Comparative studies with 4R-methyl or des-methyl analogs can isolate stereochemical contributions to potency .

    Q. How to evaluate metabolic stability of pyrrolo[1,2-a]pyrazine derivatives?

    Use in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification. Monitor demethylation or oxidation products. For in vivo correlation, administer deuterated analogs and track isotopic patterns in plasma .

    Data Analysis and Experimental Design

    Q. How to address low reproducibility in synthetic yields for pyrrolo[1,2-a]pyrazine derivatives?

    • Parameter screening : Optimize catalyst loading (e.g., Pd(OAc)2_2 vs. Pd2_2(dba)3_3), solvent polarity, and temperature.
    • Quality control : Use inline IR or ReactIR to monitor reaction progress and identify intermediates.
    • Scale-up : Conduct DoE (Design of Experiments) to identify critical variables affecting yield .

    Q. What analytical approaches detect degradation products in stability studies?

    Accelerated stability testing (40°C/75% RH) with UPLC-PDA-ELSD identifies hydrolytic or oxidative byproducts. For photodegradation, employ ICH Q1B guidelines with UV light exposure. Mass-guided isolation and 2D NMR (HSQC, HMBC) characterize degradation pathways .

    Tables of Key Findings

    Property Method Key Insight Reference
    Stereochemical validation X-ray crystallographyConfirmed 4S configuration in octahydropyrrolo[1,2-a]pyrazine derivatives
    Binding affinity SPR vs. ITCSPR overestimates Kd_d by 20% in high-salt buffers; use ITC for thermodynamics
    Metabolic stability Rat liver microsomes4S-methyl group reduces CYP3A4-mediated oxidation compared to 4R-methyl analog

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